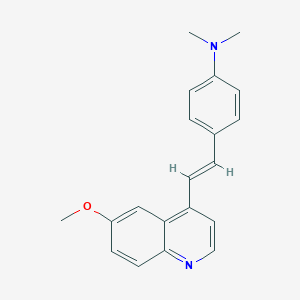
4-(p-(Dimethylamino)styryl)-6-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(p-(Dimethylamino)styryl)-6-methoxyquinoline, also known as DASQ, is a fluorescent dye that is widely used in scientific research. It is a member of the styrylquinoline family of dyes, which are characterized by their ability to bind to biological molecules and emit light upon excitation. DASQ has been used in a variety of applications, including imaging of biological tissues, monitoring of protein-protein interactions, and detection of enzymatic activity.
Wirkmechanismus
The mechanism of action of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline involves its ability to bind to biological molecules and emit light upon excitation. The dye contains a styryl group that can interact with the hydrophobic regions of proteins, leading to its incorporation into the protein structure. Upon excitation with light of a specific wavelength, the dye emits light in the visible range, which can be detected using fluorescence microscopy.
Biochemische Und Physiologische Effekte
4-(p-(Dimethylamino)styryl)-6-methoxyquinoline has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the use of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline in biological systems should be carefully controlled, as high concentrations of the dye can lead to non-specific binding and interference with normal cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline in scientific research offers several advantages. It is a highly sensitive and specific dye that can be easily detected using standard fluorescence microscopy techniques. It is also relatively easy to synthesize and can be obtained in high yield and purity. However, there are also limitations to the use of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline. It is a relatively expensive dye and can be difficult to obtain in large quantities. Additionally, its use in biological systems should be carefully controlled to avoid non-specific binding and interference with normal cellular processes.
Zukünftige Richtungen
There are several future directions for the use of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline in scientific research. One area of interest is the development of new applications for the dye, such as its use in the detection of specific biomolecules or in the monitoring of cellular processes. Additionally, there is potential for the development of new derivatives of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline that offer improved properties, such as increased sensitivity or reduced toxicity. Finally, the use of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline in combination with other imaging techniques, such as electron microscopy or super-resolution microscopy, may offer new insights into the structure and function of biological systems.
Synthesemethoden
The synthesis of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline involves a series of chemical reactions that result in the formation of the final product. The starting materials include 4-bromo-2-methoxyaniline, p-dimethylaminostyrylboronate, and 6-methoxyquinoline. The reaction is catalyzed by palladium and involves multiple steps, including Suzuki coupling, bromination, and deprotection. The final product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(p-(Dimethylamino)styryl)-6-methoxyquinoline has been widely used in scientific research due to its unique properties. It is a highly fluorescent dye that emits light in the visible range upon excitation. This makes it ideal for imaging biological tissues, as it can be easily detected using standard fluorescence microscopy techniques. 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline has also been used to monitor protein-protein interactions, as it can be attached to specific proteins and used to detect changes in their conformation or binding partners. Additionally, 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline has been used to detect enzymatic activity, as it can be cleaved by certain enzymes to produce a change in fluorescence.
Eigenschaften
CAS-Nummer |
304-16-5 |
|---|---|
Produktname |
4-(p-(Dimethylamino)styryl)-6-methoxyquinoline |
Molekularformel |
C20H20N2O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
4-[(E)-2-(6-methoxyquinolin-4-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H20N2O/c1-22(2)17-8-5-15(6-9-17)4-7-16-12-13-21-20-11-10-18(23-3)14-19(16)20/h4-14H,1-3H3/b7-4+ |
InChI-Schlüssel |
RXSOBQRGVGGANL-QPJJXVBHSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=C(C=CC3=NC=C2)OC |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC=C2)OC |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





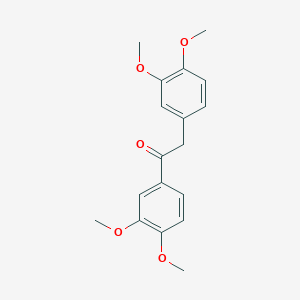

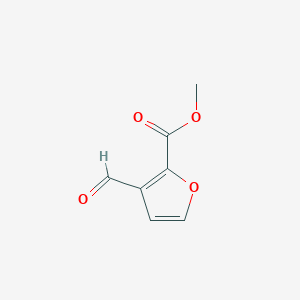
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)
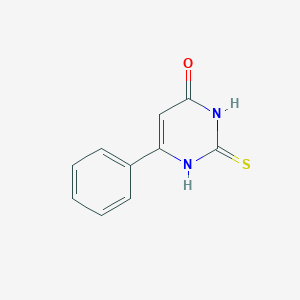

![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)

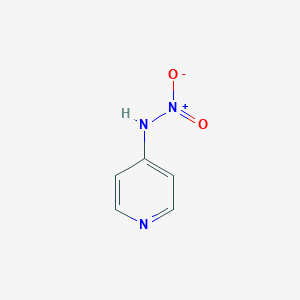

![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)
